3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate
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Overview
Description
3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate is a chemical compound with the molecular formula C11H22N2O4. It is a derivative of butan-1-amine, featuring a pyrrolidine ring and an oxalate group.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate typically involves the reaction of 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The general reaction scheme is as follows:
3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine+Oxalic acid→3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring allows for various substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Comparison with Similar Compounds
3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine: The parent compound without the oxalate group.
4F-3-methyl-α-PVP: A structural analog with a fluorine substitution.
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: A related compound with a ketone group instead of an amine.
Uniqueness: 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate is unique due to the presence of the oxalate group, which can influence its solubility, stability, and reactivity. This makes it distinct from its analogs and potentially useful in different applications .
Properties
IUPAC Name |
3-methyl-2-pyrrolidin-1-ylbutan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.C2H2O4/c1-8(2)9(7-10)11-5-3-4-6-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQZAQVIZBKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCCC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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